molecular formula C11H14ClNO3 B7498881 2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide

2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide

Cat. No. B7498881
M. Wt: 243.68 g/mol
InChI Key: YIZRHXKIJWMDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including sports enhancement, cancer treatment, and metabolic disorders.

Mechanism of Action

2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. By activating PPARδ, 2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide increases the uptake and utilization of fatty acids by skeletal muscles, leading to improved endurance and performance. It also reduces inflammation and oxidative stress, which are associated with various diseases.
Biochemical and Physiological Effects:
2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and reduced inflammation. It has also been found to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its effects on endurance and performance.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for PPARδ. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on 2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide, including its potential applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Further studies are also needed to elucidate its mechanisms of action and potential side effects. Additionally, the development of more potent and selective PPARδ agonists may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide involves the reaction of 2-chloroacetyl chloride with 3-(2-methoxyethoxy)aniline, followed by the addition of a base to form 2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide. This process can be carried out using various methods, including reflux, microwave, and ultrasonic-assisted synthesis.

Scientific Research Applications

2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide has been extensively studied for its potential applications in various fields of research. In sports enhancement, it has been shown to increase endurance and improve performance in animal models. In cancer treatment, it has been found to inhibit the growth of cancer cells and induce apoptosis. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation.

properties

IUPAC Name

2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-5-6-16-10-4-2-3-9(7-10)13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZRHXKIJWMDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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